molecular formula C21H21N5O6 B082367 Disperse Red 82 CAS No. 12223-42-6

Disperse Red 82

Cat. No. B082367
CAS RN: 12223-42-6
M. Wt: 439.4 g/mol
InChI Key: GRMDKKJYMUDEJO-UHFFFAOYSA-N
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Patent
US04192800

Procedure details

When the 3-acetylamino-4-(2',4'-di-bromo-6'-nitrophenylazo)-N,N-diethylaniline employed in Example 9 was replaced by 4-(2'-bromo-4'-nitrophenylazo)-N,N-di(β-acetoxyethyl)aniline (4.8 parts) reaction was effectively complete in 7 hours at 90° C. Isolation of the product by the method of Example 9 gave 4-(2'-cyano-4'-nitrophenylazo)-N,N-di(β-acetoxyethyl)aniline (Found: C, 57.4; H, 5.1; N, 16.1. C21H21N5O6 requires C, 57.4; H, 4.8; N, 15.95%).
Name
3-acetylamino-4-(2',4'-di-bromo-6'-nitrophenylazo)-N,N-diethylaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2'-bromo-4'-nitrophenylazo)-N,N-di(β-acetoxyethyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4]C1C=C(C=CC=1N=NC1C([N+]([O-])=O)=CC(Br)=CC=1Br)N(CC)CC)(=O)C.Br[C:30]1[CH:35]=[C:34]([N+:36]([O-:38])=[O:37])[CH:33]=[CH:32][C:31]=1[N:39]=[N:40][C:41]1[CH:59]=[CH:58][C:44]([N:45]([CH2:52][CH2:53][O:54][C:55](=[O:57])[CH3:56])[CH2:46][CH2:47][O:48][C:49](=[O:51])[CH3:50])=[CH:43][CH:42]=1>>[C:1]([C:30]1[CH:35]=[C:34]([N+:36]([O-:38])=[O:37])[CH:33]=[CH:32][C:31]=1[N:39]=[N:40][C:41]1[CH:59]=[CH:58][C:44]([N:45]([CH2:52][CH2:53][O:54][C:55](=[O:57])[CH3:56])[CH2:46][CH2:47][O:48][C:49](=[O:51])[CH3:50])=[CH:43][CH:42]=1)#[N:4]

Inputs

Step One
Name
3-acetylamino-4-(2',4'-di-bromo-6'-nitrophenylazo)-N,N-diethylaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C=C(N(CC)CC)C=CC1N=NC1=C(C=C(C=C1[N+](=O)[O-])Br)Br
Step Two
Name
4-(2'-bromo-4'-nitrophenylazo)-N,N-di(β-acetoxyethyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])N=NC1=CC=C(N(CCOC(C)=O)CCOC(C)=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(#N)C1=C(C=CC(=C1)[N+](=O)[O-])N=NC1=CC=C(N(CCOC(C)=O)CCOC(C)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15.95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.